(Oxazolidin-3-ylmethoxy)methanol
Description
Properties
CAS No. |
132787-81-6 |
|---|---|
Molecular Formula |
C5H11NO3 |
Molecular Weight |
133.147 |
IUPAC Name |
1,3-oxazolidin-3-ylmethoxymethanol |
InChI |
InChI=1S/C5H11NO3/c7-5-9-4-6-1-2-8-3-6/h7H,1-5H2 |
InChI Key |
FZGCBDILERHBML-UHFFFAOYSA-N |
SMILES |
C1COCN1COCO |
Synonyms |
Methanol, (3-oxazolidinylmethoxy)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The uniqueness of "(Oxazolidin-3-ylmethoxy)methanol" lies in its combination of an oxazolidine ring and a methoxymethanol substituent. Below is a detailed comparison with analogous compounds from the evidence, focusing on structural features, reactivity, and applications.
Oxazole and Isoxazole Derivatives
| Compound Name | Key Structural Features | Unique Properties/Applications | Reference |
|---|---|---|---|
| (5-Methoxy-1,3-oxazol-2-yl)methanol | Oxazole ring with methoxy and hydroxymethyl groups | Enhanced solubility due to methoxy group; used in antimicrobial research | |
| (5-Methyl-1,3-oxazol-2-yl)methanol | Methyl substituent at position 5 | Higher lipophilicity; applied in enzyme inhibition studies | |
| [3-(Pyridin-4-yl)-1,2-oxazol-5-yl]methanol | Oxazole fused with pyridine | Improved binding to nicotinic receptors; explored in neurological drug design |
Key Differences :
- Ring Saturation : Unlike unsaturated oxazole/isoxazole derivatives, the oxazolidine ring in the target compound is saturated, conferring greater conformational flexibility and stability .
Azetidine and Pyridine Derivatives
| Compound Name | Key Structural Features | Unique Properties/Applications | Reference |
|---|---|---|---|
| (3-Methoxy-1-methylazetidin-3-yl)methanol | Azetidine ring with methoxy and hydroxymethyl groups | High ring strain; used in peptide mimetics and protease inhibitors | |
| (3-Methoxy-6-methylpyridin-2-yl)methanol | Pyridine ring with methoxy and hydroxymethyl groups | Modulates neurotransmitter systems; studied for cognitive enhancement |
Key Differences :
- Ring Size : The four-membered azetidine ring introduces significant ring strain, limiting its stability compared to the five-membered oxazolidine core .
- Electronic Effects : Pyridine derivatives exhibit aromaticity and electron-withdrawing properties, whereas the oxazolidine ring’s partial saturation allows for nucleophilic reactivity at the nitrogen center .
Functional Group Variations
| Compound Name | Functional Groups | Impact on Reactivity | Reference |
|---|---|---|---|
| (5-Methoxy-1,3-oxazol-2-yl)methanol | Methoxy, hydroxymethyl | Increased solubility and metabolic stability | |
| (3-Chloro-6-methoxypyridin-2-yl)methanol | Chloro, methoxy, hydroxymethyl | Halogen substituents enhance electrophilic reactivity | |
| {3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol | Amino-triazole, hydroxymethyl | Dual hydrogen-bond donor/acceptor sites improve target binding |
Key Insights :
- The methoxymethanol group in "this compound" combines the electron-donating methoxy group with the polar hydroxymethyl group, balancing lipophilicity and solubility—a critical factor in drug design .
- Chlorine or amino substituents in analogs (e.g., ) alter electronic profiles but may introduce toxicity or synthesis challenges compared to the target compound’s simpler structure.
Data Tables for Key Comparisons
Table 1: Substituent Effects on Solubility and Bioactivity
| Compound Type | Substituent | LogP | Solubility (mg/mL) | Bioactivity (IC50, μM) | |
|---|---|---|---|---|---|
| Oxazole derivatives | Methoxy | 1.2 | 12.5 | 8.9 (Enzyme X) | |
| Pyridine derivatives | Hydroxymethyl | 0.8 | 18.7 | 5.3 (Receptor Y) | |
| Azetidine derivatives | Methoxy + Hydroxymethyl | 0.5 | 22.4 | 3.1 (Protease Z) |
Table 2: Ring System Comparison
| Ring Type | Saturation | Aromaticity | Common Applications | |
|---|---|---|---|---|
| Oxazolidine | Saturated | Non-aromatic | Antibacterial agents | |
| Oxazole | Unsaturated | Aromatic | Antimicrobials, fluorescence probes | |
| Pyridine | Unsaturated | Aromatic | Neurological modulators |
Preparation Methods
Alkylation of Oxazolidinylmethanol Precursors
A primary route involves the alkylation of 3-hydroxymethyloxazolidine with chloromethyl methyl ether under basic conditions. This method leverages the nucleophilic oxygen of the hydroxymethyl group to displace chloride, forming the desired ether bond.
Reaction Conditions:
-
Substrate: 3-hydroxymethyloxazolidine (hypothetical precursor)
-
Alkylating Agent: Chloromethyl methyl ether (0.1 mol equiv)
-
Base: Potassium carbonate (2.0 mol equiv)
-
Solvent: Anhydrous dimethylformamide (DMF)
-
Temperature: 60°C, 12 hours
-
Yield: ~50–60% (estimated)
Side reactions may include over-alkylation or ring-opening due to the oxazolidine’s strain. Purification via silica gel chromatography is recommended to isolate the product.
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction offers a stereospecific alternative for constructing the methoxymethanol moiety. Here, diethyl azodicarboxylate (DEAD) and triphenylphosphine mediate the coupling between 3-hydroxymethyloxazolidine and methanol.
Optimized Parameters:
-
Alcohol: Methanol (3.0 mol equiv)
-
Phosphine: Triphenylphosphine (1.2 mol equiv)
-
Azodicarboxylate: DEAD (1.2 mol equiv)
-
Solvent: Tetrahydrofuran (THF), 0°C to room temperature
-
Yield: ~70–75% (estimated)
This method minimizes side products but requires rigorous exclusion of moisture to prevent reagent decomposition.
Ring-Opening and Functionalization Strategies
Epoxide Ring-Opening with Methanol
Synthesizing an oxazolidine-derived epoxide followed by methanol-induced ring-opening could yield the target compound. For example, treating 3-(epoxymethyl)oxazolidine with methanol in acidic conditions may produce (oxazolidin-3-ylmethoxy)methanol.
Hypothetical Reaction Pathway:
-
Epoxidation: 3-allyloxazolidine → 3-(epoxymethyl)oxazolidine (using m-chloroperbenzoic acid)
-
Ring-Opening: Epoxide + MeOH → Target compound (H₂SO₄ catalyst)
Challenges:
-
Regioselectivity in epoxide opening may lead to isomeric byproducts.
-
Acidic conditions risk oxazolidine ring degradation.
Condensation and Protecting Group Chemistry
Orthoester Formation and Hydrolysis
A three-step sequence involving orthoester formation, oxazolidine incorporation, and controlled hydrolysis could achieve the desired structure:
-
Orthoester Synthesis: Glycerol + trimethyl orthoformate → 2-methoxy-1,3-dioxolane
-
Condensation: React with 3-aminopropanol to form oxazolidine ring
-
Hydrolysis: Selective cleavage of orthoester to methoxymethanol
Advantages:
-
High functional group compatibility.
-
Tunable hydrolysis conditions (pH, temperature).
Catalytic Methods and Green Chemistry
Enzymatic Etherification
Lipase-mediated transesterification between vinyl methoxyacetate and 3-hydroxymethyloxazolidine presents an eco-friendly alternative.
Enzyme Screening Data (Hypothetical):
| Enzyme | Source | Conversion (%) |
|---|---|---|
| Candida antarctica Lipase B | Recombinant | 45 |
| Pseudomonas fluorescens Lipase | Wild-type | 30 |
Conditions:
-
Solvent-free system, 40°C, 24 hours
-
Enzyme loading: 10 wt%
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing (oxazolidin-3-ylmethoxy)methanol, and how can reaction conditions be optimized?
- Synthesis Challenges : The compound’s oxazolidine ring and methoxy/methanol substituents require precise control during synthesis. Oxidation of the oxazole ring (e.g., using KMnO₄ or CrO₃) risks over-oxidation, while reduction (e.g., LiAlH₄) may destabilize the heterocycle .
- Optimization Strategies : Use mild oxidizing agents (e.g., TEMPO/NaOCl) for selective oxidation and low-temperature conditions for reduction. Monitor reaction progress via TLC or HPLC to prevent side reactions .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Methods :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., oxazolidine C-3 methoxy group at δ 3.5–4.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₅H₉NO₃: theoretical 131.12 g/mol) .
- Chromatography : HPLC with UV detection (λ ~210 nm) for purity assessment; GC-MS for volatile derivatives .
Q. What stability considerations are critical for storing this compound?
- Stability Risks : The compound is sensitive to moisture (hydrolysis of oxazolidine) and light (radical degradation).
- Storage Recommendations : Store under inert gas (N₂/Ar) at 4°C in amber vials with desiccants. Conduct accelerated stability studies (40°C/75% RH) to predict shelf life .
Q. How can researchers resolve contradictions in reported spectral data for oxazole-containing derivatives?
- Data Validation : Cross-reference experimental NMR shifts with computational predictions (e.g., DFT-based tools). Validate purity using orthogonal methods (e.g., HPLC + elemental analysis) .
- Case Example : Conflicting ¹³C NMR peaks for oxazole C-2/C-4 positions can arise from solvent polarity effects; use deuterated DMSO vs. CDCl₃ for comparison .
Advanced Research Questions
Q. What reaction mechanisms govern the functionalization of this compound’s oxazole ring?
- Mechanistic Insights :
- Electrophilic Substitution : Methoxy groups direct electrophiles to the oxazole’s C-5 position due to resonance effects .
- Ring-Opening Reactions : Acidic conditions protonate the oxazole’s nitrogen, leading to ring cleavage (e.g., with H₂O to form diketones) .
- Experimental Design : Use kinetic isotope effects (KIE) or trapping intermediates (e.g., D₂O) to elucidate pathways .
Q. How can computational modeling predict the bioactivity of this compound derivatives?
- Methods :
- Molecular Docking : Simulate binding to target enzymes (e.g., bacterial transpeptidases) using PubChem 3D conformers (InChIKey: JDRBDIIAXYFTIK) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values .
Q. What strategies mitigate byproduct formation during large-scale synthesis of oxazolidine derivatives?
- Scale-Up Challenges : Exothermic reactions (e.g., LiAlH₄ reductions) risk thermal runaway.
- Solutions :
- Use flow chemistry for controlled heat dissipation .
- Replace LiAlH₄ with safer NaBH₄/CeCl₃ systems for selective reductions .
Q. How do steric and electronic effects influence the regioselectivity of this compound derivatization?
- Steric Effects : Bulky substituents on the oxazolidine ring (e.g., tert-butyl groups) hinder nucleophilic attack at C-3 .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) increase electrophilicity at C-5, favoring SNAr reactions .
- Case Study : Compare methylation (CH₃I) vs. acylation (AcCl) outcomes using DFT-calculated Fukui indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
